6-Hydroxy-2-methylaminopurine

描述

属性

IUPAC Name |

2-(methylamino)-1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSSKEDGVONRGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N1)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143124 |

Source

|

| Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | 6-Hydroxy-2-methylaminopurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N2-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10030-78-1 |

Source

|

| Record name | N2-Methylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-methylaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of N6-methyladenosine (m6A): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant and conserved internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1][2][3][4] This epitranscriptomic mark is dynamically installed, removed, and recognized by a dedicated set of proteins, collectively known as "writers," "erasers," and "readers." These proteins modulate the fate of m6A-modified transcripts, influencing their splicing, nuclear export, stability, and translation. The dysregulation of m6A methylation has been implicated in a wide array of physiological and pathological processes, including embryonic development, neurogenesis, immune responses, and the progression of various diseases such as cancer and neurodegenerative disorders.[1][2][5] This technical guide provides a comprehensive overview of the biological significance of m6A, with a focus on quantitative data, detailed experimental methodologies for its detection, and the intricate signaling pathways it governs.

The m6A Machinery: Writers, Erasers, and Readers

The biological effects of m6A are orchestrated by a complex interplay of proteins that regulate its deposition, removal, and recognition.

-

Writers: The m6A modification is co-transcriptionally deposited by a methyltransferase complex. The core components of this complex are Methyltransferase-like 3 (METTL3) and METTL14, which form a stable heterodimer.[1] Other associated proteins, such as WTAP (Wilms' tumor 1-associating protein), VIRMA (Vir-like m6A methyltransferase associated), and RBM15/15B (RNA binding motif protein 15/15B), are crucial for the localization and activity of the writer complex.

-

Erasers: The m6A mark is reversible and can be removed by demethylases. The two known m6A erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[5][6] These enzymes belong to the Fe(II)- and α-ketoglutarate-dependent dioxygenase family.

-

Readers: The functional consequences of m6A modification are mediated by a diverse set of reader proteins that specifically recognize and bind to m6A-containing RNAs. The most well-characterized family of m6A readers are the YTH domain-containing proteins, including YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.[7] These readers can influence mRNA stability, translation, and splicing. Other proteins, such as the insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1/2/3) and heterogeneous nuclear ribonucleoproteins (HNRNPs), have also been identified as m6A readers.[7]

Quantitative Data on N6-methyladenosine

The abundance and distribution of m6A vary across different tissues, developmental stages, and disease states. The following tables summarize key quantitative data related to m6A.

Table 1: N6-methyladenosine (m6A) Levels in Human Tissues and Cancers

| Tissue/Condition | m6A Abundance/Change | Reference |

| Brain | Higher prevalence compared to most other tissues.[1] | [1] |

| Subcutaneous Adipose Tissue (Lean vs. Obesity) | Differentially methylated targets identified, including TSC22D1, FMNL2, and IL1R1.[8] | [8] |

| Visceral Adipose Tissue (Lean vs. Obesity) | Higher number of genes containing m6A in non-adipocyte cells in visceral adipose tissue with obesity.[8] | [8] |

| Colorectal Cancer (Serum) | Average m6A concentration: 5.57 ± 1.67 nM (n=51).[9] | [9] |

| Gastric Cancer (Serum) | Average m6A concentration: 6.93 ± 1.38 nM (n=27).[9] | [9] |

| Healthy Controls (Serum) | Average m6A concentration: Not explicitly stated, but significantly lower than cancer patients.[9] | [9] |

| Bladder Cancer | 10,601 m6A peaks in tumor tissues vs. 9,198 in adjacent normal tissues.[10] | [10] |

| Ameloblastoma | 3,673 differentially methylated m6A sites in coding genes compared to normal oral tissues. | [11] |

| Hepatocellular Carcinoma | Decreased m6A levels in tumor tissues compared to adjacent tissues.[12] | [12] |

| Endometrial Cancer | Reduced m6A methylation levels in cancer cells compared to adjacent normal tissues. | [6] |

Table 2: Impact of m6A Modification on mRNA Stability and Translation

| Gene/Condition | Effect on mRNA Half-life/Stability | Effect on Translation Efficiency | Reference |

| METTL3 Knockdown | Increased half-life of m6A-containing mRNAs.[13] | Decreased translation efficiency of YTHDF1 targets.[5] | [5][13] |

| YTHDF2 Knockdown | Increased mRNA half-life of 626 genes out of ~3,600 bound genes in HeLa cells.[7] | Small effect on translation efficiency.[5] | [5][7] |

| YTHDF1 Knockdown | No significant change in mRNA abundance. | Reduced translation efficiency of target mRNAs.[5] | [5] |

| MIS12 mRNA | Loss of m6A modification accelerates turnover and decreases expression.[14] | Not specified. | [14] |

| SETD1A, SETD1B, KMT2B mRNAs | METTL3 depletion prolongs mRNA half-life.[15] | Not specified. | [15] |

| LHPP and NKX3-1 mRNAs | YTHDF2 mediates mRNA degradation.[16] | Not specified. | [16] |

| m6A in 3' UTR | Generally promotes mRNA decay. | Can be decreased. | |

| m6A in 5' UTR | Can promote cap-independent translation.[6] | Increased. | [6] |

Experimental Protocols for m6A Detection

Several techniques have been developed to map and quantify m6A modifications across the transcriptome. Below are detailed methodologies for key experiments.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-seq is a widely used antibody-based method for transcriptome-wide profiling of m6A.[2]

Methodology:

-

RNA Extraction and Fragmentation: Isolate total RNA from cells or tissues and fragment it into ~100 nucleotide-long segments.[13]

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to specifically capture m6A-containing RNA fragments.[2]

-

Bead Capture: Add protein A/G magnetic beads to pull down the antibody-RNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound RNA and then elute the m6A-enriched RNA fragments.

-

Library Preparation: Construct a cDNA library from the eluted RNA fragments. An input control library should be prepared in parallel from a small fraction of the fragmented RNA before immunoprecipitation.

-

High-Throughput Sequencing: Sequence both the immunoprecipitated and input libraries using next-generation sequencing platforms.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify m6A peaks by comparing the enrichment in the immunoprecipitated sample to the input control.

Site-Specific Cleavage and Radioactive-Labeling followed by Ligation-Assisted Extraction and Thin-Layer Chromatography (SCARLET)

SCARLET is a high-resolution method that can identify and quantify m6A at single-nucleotide resolution.[1][5][7]

Methodology:

-

Site-Specific Cleavage: Utilize a sequence-specific RNase H or DNAzyme to cleave the target RNA molecule immediately adjacent to the potential m6A site.

-

Radioactive Labeling: Label the 3' end of the cleaved fragment with a radioactive isotope, typically [5'-32P]pCp, using T4 RNA ligase.

-

Ligation-Assisted Extraction: Ligate a specific biotinylated DNA adapter to the 3'-end of the radiolabeled RNA fragment.

-

Enrichment: Use streptavidin-coated magnetic beads to capture the biotinylated RNA-DNA hybrids.

-

Nuclease Digestion: Digest the captured RNA down to single nucleotides using P1 nuclease.

-

Thin-Layer Chromatography (TLC): Separate the resulting radiolabeled nucleotides on a TLC plate.

-

Quantification: Detect and quantify the radioactive spots corresponding to adenosine and N6-methyladenosine to determine the modification stoichiometry.

m6A Individual-Nucleotide-Resolution Cross-linking and Immunoprecipitation (m6A-CLIP-seq/miCLIP)

m6A-CLIP-seq combines UV cross-linking and immunoprecipitation to map m6A sites at single-nucleotide resolution.[3]

Methodology:

-

UV Cross-linking: Irradiate cells or tissues with UV light to induce covalent cross-links between RNA and interacting proteins, including the anti-m6A antibody which is added after RNA fragmentation.

-

RNA Fragmentation and Immunoprecipitation: Fragment the RNA and perform immunoprecipitation with an anti-m6A antibody.

-

Adapter Ligation: Ligate RNA adapters to the 3' and 5' ends of the immunoprecipitated RNA fragments.

-

Reverse Transcription: Perform reverse transcription, during which the cross-linked amino acid adduct often causes mutations or truncations in the resulting cDNA.

-

Library Preparation and Sequencing: Prepare a cDNA library and perform high-throughput sequencing.

-

Data Analysis: Identify m6A sites by analyzing the characteristic mutations (e.g., C-to-T transitions) and truncations in the sequencing reads at the cross-linking sites.

Photo-Crosslinking-Assisted m6A Sequencing (PA-m6A-seq)

PA-m6A-seq is another high-resolution method that utilizes photoactivatable ribonucleosides to map m6A sites.[3][14]

Methodology:

-

Metabolic Labeling: Culture cells with a photoactivatable ribonucleoside analog, such as 4-thiouridine (4SU).[14]

-

RNA Isolation and Immunoprecipitation: Isolate total RNA and perform immunoprecipitation with an anti-m6A antibody.

-

UV Cross-linking: Expose the immunoprecipitated RNA to UV light (365 nm) to induce cross-linking between the 4SU and the antibody at the m6A site.[14]

-

RNase Digestion and Library Preparation: Digest the cross-linked RNA into smaller fragments and prepare a sequencing library.

-

Sequencing and Data Analysis: During reverse transcription, the cross-linked 4SU is often read as a cytosine (C) instead of a thymine (T). Therefore, m6A sites can be identified by detecting T-to-C transitions in the sequencing data.

Signaling Pathways and Logical Relationships

m6A modification is intricately linked with various signaling pathways, thereby influencing a multitude of cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Conclusion

N6-methyladenosine has emerged from being a relatively obscure RNA modification to a pivotal player in the regulation of gene expression and cellular function. Its dynamic nature, governed by the interplay of writers, erasers, and readers, provides a sophisticated layer of epitranscriptomic control that is essential for normal development and physiology. The growing body of evidence linking aberrant m6A modification to a multitude of human diseases, including cancer and neurological disorders, underscores its significance as a potential therapeutic target. The continued development of high-resolution mapping techniques and functional genomics approaches will undoubtedly unravel further complexities of the m6A code and pave the way for novel diagnostic and therapeutic strategies in the years to come.

References

- 1. epigenie.com [epigenie.com]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. m6A-Mediated Translation Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding YTHDF2-mediated mRNA degradation by m6A-BERT-Deg - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Settling the m6A debate: methylation of mature mRNA is not dynamic but accelerates turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. YTHDF2 mediates the mRNA degradation of the tumor suppressors to induce AKT phosphorylation in N6-methyladenosine-dependent way in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m6A links mRNA transcription to translation | The Agami Group [research.nki.nl]

- 12. m6A RNA methylation correlates with immune microenvironment and immunotherapy response of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studying m6A in the brain: a perspective on current methods, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | Comprehensive analysis of m6A RNA methylation modification patterns and the immune microenvironment in osteoarthritis [frontiersin.org]

An In-depth Technical Guide to 6-Hydroxy-2-methylaminopurine: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthetic methodologies for 6-Hydroxy-2-methylaminopurine. Also known as N2-Methylguanine, this modified purine nucleobase is a subject of interest in various fields of biochemical and medical research due to its role as a human metabolite and its presence in modified RNA structures.[1][2] This document serves as a detailed resource, offering structured data, experimental protocols, and visual diagrams of synthetic pathways to facilitate further research and application.

Chemical and Physical Properties

This compound is a solid, light yellow to khaki-colored compound.[1][2][3] Its chemical structure consists of a purine core with a hydroxyl group at the C6 position and a methylamino group at the C2 position. It is the keto tautomer of N2-methylguanine. The compound is poorly soluble in common organic solvents like DMSO.[2][3] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(methylamino)-1,7-dihydropurin-6-one | [1] |

| Synonyms | N2-Methylguanine, 2-Methylamino-6-oxopurine | [1][4][5] |

| CAS Number | 10030-78-1 | [1][4][6] |

| Molecular Formula | C₆H₇N₅O | [1][4][7] |

| Molecular Weight | 165.15 g/mol | [1][4][7] |

| Appearance | Light yellow to khaki solid | [2][3] |

| Melting Point | >300 °C (decomposes) | [2][3] |

| Boiling Point | 280 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.79 g/cm³ (Predicted) | [2][4] |

| pKa | 9.86 ± 0.20 (Predicted) | [2][3] |

| Solubility | Insoluble or slightly soluble in DMSO | [2][3] |

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Analysis Technique | Data Summary | Reference(s) |

| Mass Spectrometry | GC-MS and LC-MS data are available, confirming the molecular weight. The LC-MS precursor ion [M+H]⁺ is observed at m/z 166.0723. | [1] |

| ¹H NMR | ¹H NMR spectral data is available for structural elucidation. | [8] |

| IR, ¹³C NMR, etc. | Other spectral data including IR, ¹³C NMR, and Raman spectroscopy are available and can be used for comprehensive structural confirmation. | [8] |

Synthesis of this compound

The synthesis of N2-substituted guanine derivatives can be approached through several strategic routes. A common and effective method involves the modification of a pre-existing, suitably functionalized purine core. One of the most viable strategies starts from guanosine, which is converted into a more reactive intermediate for nucleophilic substitution.[1] The key transformation is the displacement of a leaving group (such as a fluoro group) at the C2 position by methylamine.

Below is a representative synthetic pathway, starting from the readily available guanosine. This multi-step process involves protection of reactive groups, activation of the C2 position, nucleophilic substitution, and subsequent deprotection.

Caption: Synthetic pathway for this compound from guanosine.

Experimental Protocols

This section provides a detailed, representative methodology for the synthesis of this compound based on the principles of nucleophilic aromatic substitution on a purine intermediate.[1]

Protocol 1: Synthesis via 2-Fluoro Intermediate

This protocol is adapted from established methods for the synthesis of N2-substituted guanosine analogues.[1]

Step 1: Preparation of Protected 2-Fluoro-O6-arylinosine

-

Guanosine Protection: Commercially available guanosine is first peracetylated to protect the hydroxyl groups of the ribose moiety. The O6 position is then protected, for example, as a 2-(4-nitrophenyl)ethyl ether.

-

Diazotization and Fluorination: The protected guanosine derivative is dissolved in a solution of HF/pyridine. An aqueous solution of sodium nitrite is added dropwise at a controlled low temperature (e.g., -15 °C) to convert the N2-amino group into a diazonium salt, which is subsequently replaced by fluoride.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the fully protected 2-fluoro inosine derivative.

Step 2: Nucleophilic Substitution with Methylamine

-

Reaction Setup: The purified 2-fluoro intermediate is dissolved in an anhydrous polar aprotic solvent, such as dimethylsulfoxide (DMSO).

-

Addition of Amine: A solution of methylamine (in a solvent like THF or as a gas) is added in excess to the reaction mixture.

-

Reaction Conditions: The mixture is heated (e.g., to 60 °C) and stirred for several hours to days, depending on the reactivity. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: Upon completion, the solvent is removed under vacuum, and the residue is processed to isolate the crude N2-methylated product.

Step 3: Deprotection and Cleavage

-

Base-catalyzed Deprotection: The protecting groups (acetyl and O6-aryl) are removed under basic conditions (e.g., with ammonia in methanol or sodium methoxide).

-

Acid-catalyzed Hydrolysis: The resulting N2-methylguanosine is subjected to acid hydrolysis (e.g., with 1M HCl) at an elevated temperature to cleave the glycosidic bond, releasing the free purine base.

-

Purification: The final product, this compound, is isolated from the reaction mixture by neutralization and purified by recrystallization or chromatography.

The following diagram illustrates the general workflow for each synthetic step.

Caption: General experimental workflow for organic synthesis.

Conclusion

This compound is an important modified nucleobase with established biological relevance. This guide provides essential data on its chemical and physical properties, along with a robust, representative synthetic strategy. The detailed protocols and visual workflows are intended to equip researchers with the necessary information to synthesize, characterize, and utilize this compound in their respective fields of study, from drug discovery to molecular biology.

References

- 1. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylation of guanine – DNA Mismatch [dnamismatch.com]

- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Translesional synthesis on a DNA template containing N2-methyl-2′-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

N2-methylguanine (m2G): A Comprehensive Technical Guide to a Key Post-Transcriptional RNA Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA molecules represent a critical layer of gene expression regulation, influencing RNA stability, structure, and function.[1] Among the more than 170 known RNA modifications, N2-methylguanine (m2G) is a prevalent and highly conserved modification found across all domains of life.[2][3] This technical guide provides an in-depth overview of m2G, focusing on its biochemical nature, the enzymatic machinery responsible for its deposition, its diverse biological roles, and the experimental methodologies used for its study. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and workflows.

Biochemistry and Location of N2-methylguanine

N2-methylguanine is formed by the addition of a methyl group to the exocyclic amine at the N2 position of a guanine residue within an RNA molecule.[3] This modification is found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[4] In tRNA, m2G is frequently located at positions 6, 7, 9, 10, and 26, often at the junctions between stem and loop structures, where it plays a crucial role in maintaining tRNA structure and stability.[1][2][3] For instance, methylation at guanosine 26 occurs in approximately 80% of eukaryotic tRNAs that contain a guanosine at this position.[2]

The m2G Methyltransferase Machinery

The deposition of m2G is catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In humans, several key enzymes have been identified, often working in complex with the activating subunit TRMT112.[3][5][6]

-

TRMT11-TRMT112 Complex: This complex is responsible for the methylation of guanosine at position 10 (m2G10) in tRNAs.[6][7]

-

THUMPD3-TRMT112 Complex: This complex catalyzes the formation of m2G at position 6 (m2G6) in a broad range of cytoplasmic tRNAs.[3][5] It recognizes the characteristic 3'-CCA end of mature tRNAs.[3][5]

-

THUMPD2-TRMT112 Complex: This complex is responsible for the N2-methylation of guanosine at position 72 (m2G72) of the U6 snRNA, a core component of the spliceosome.[8][9]

-

TRMT1: This enzyme catalyzes the formation of both m2G and N2,N2-dimethylguanosine (m2,2G) at position 26 of both cytoplasmic and mitochondrial tRNAs in a substrate-dependent manner.[10]

Functional Roles of N2-methylguanine

The m2G modification has been implicated in a variety of fundamental cellular processes:

-

tRNA Structure and Stability: m2G modifications, particularly at the junctions of tRNA stems and loops, are critical for maintaining the correct three-dimensional structure of tRNA molecules, which is essential for their proper function in translation.[1][2]

-

Protein Synthesis: By ensuring the structural integrity of tRNAs, m2G modifications contribute to the efficiency and fidelity of protein synthesis.[3][5] Depletion of m2G methyltransferases, such as THUMPD3, has been shown to impair global protein synthesis and inhibit cell proliferation.[3][5]

-

Pre-mRNA Splicing: The m2G72 modification in U6 snRNA, catalyzed by THUMPD2, is crucial for the catalytic activity of the spliceosome.[8][9] Loss of this modification impairs pre-mRNA splicing, leading to widespread changes in alternative splicing events.[8][9]

-

Cell Proliferation and Disease: Dysregulation of m2G modification has been linked to various human diseases, including cancer.[11] For example, the m2G methyltransferase THUMPD3 is implicated in regulating the alternative splicing of transcripts related to the extracellular matrix in lung cancer cells, thereby promoting proliferation and migration.[11]

Quantitative Data on m2G Modification

The stoichiometry of RNA modifications can vary depending on cellular conditions and cell type. While comprehensive quantitative data for m2G across all RNA species is still an active area of research, studies on related modifications provide some context. For instance, the stoichiometry of N7-methylguanosine (m7G) in human tRNAs has been measured to be in the range of 60-85%.[12]

Table 1: Kinetic Parameters of m2G Methyltransferases

| Enzyme Complex | Substrate | Km (µM) | kcat (min-1) | Reference |

| EcTrmD (E. coli) | G37-tRNA | 5 | - | [13] |

| MjTrm5 (M. jannaschii) | G37-tRNA | 0.5 | - | [13] |

Experimental Protocols

Detection and Quantification of m2G by HPLC-Mass Spectrometry

This protocol outlines the general steps for the analysis of m2G in RNA using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials:

-

Purified RNA sample

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS grade water and acetonitrile

-

Ammonium acetate

-

HPLC system with a C18 reversed-phase column

-

Triple quadrupole mass spectrometer

Procedure:

-

RNA Digestion:

-

To 1-5 µg of purified RNA, add 1 unit of nuclease P1 in a final volume of 20 µL of a buffer containing 10 mM ammonium acetate (pH 5.3).

-

Incubate at 42°C for 2 hours.

-

Add 1 µL of 1 M ammonium bicarbonate and 0.1 units of bacterial alkaline phosphatase.

-

Incubate at 37°C for 2 hours.

-

-

HPLC Separation:

-

Inject the digested sample onto a C18 reversed-phase HPLC column.

-

Use a gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile). A typical gradient could be 0-40% B over 30 minutes.

-

Monitor the elution of nucleosides by UV absorbance at 254 nm.

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC eluent to the electrospray ionization (ESI) source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion, multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for guanosine (G) and N2-methylguanosine (m2G). The mass transition for m2G is typically m/z 298.1 → 166.1.[8]

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure G and m2G nucleoside standards.

-

Calculate the amount of m2G relative to the amount of unmodified guanosine in the sample by comparing the peak areas from the sample chromatogram to the standard curve.

-

Identification of m2G Sites using a Reverse Genetics Approach Coupled with RNA-Mass Spectrometry

This workflow describes a strategy to identify the enzyme responsible for a specific m2G modification.

Procedure:

-

Candidate Enzyme Selection:

-

Perform a phylogenetic analysis of known and predicted RNA m2G methyltransferases to identify potential candidates in the organism of interest.[14]

-

-

Gene Knockout/Knockdown:

-

Generate a cell line or organism with a knockout or knockdown of the candidate methyltransferase gene using techniques like CRISPR-Cas9 or RNA interference (RNAi).

-

-

RNA Purification:

-

Isolate the specific RNA species of interest (e.g., U6 snRNA) from both wild-type and knockout/knockdown cells/organisms.

-

-

RNA-Mass Spectrometry Analysis:

-

Digest the purified RNA to oligonucleotides or single nucleosides as described in the HPLC-MS protocol.

-

Analyze the digests by LC-MS/MS to determine the presence or absence of the m2G modification at the specific site.

-

-

Validation:

Visualizations

Signaling Pathway: The m2G Methyltransferase Machinery

Caption: The enzymatic pathway of N2-methylguanine deposition.

Experimental Workflow: Identification and Quantification of m2G

Caption: Workflow for m2G analysis.

Conclusion and Future Perspectives

N2-methylguanine is a vital post-transcriptional RNA modification with profound implications for fundamental cellular processes and human health. The continued development of sensitive and quantitative methods for the detection and mapping of m2G will be crucial for a deeper understanding of its regulatory roles. Future research will likely focus on elucidating the dynamic regulation of m2G deposition in response to cellular signals and environmental stresses, as well as exploring the therapeutic potential of targeting m2G methyltransferases in diseases such as cancer. This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricate world of m2G and its impact on the epitranscriptome.

References

- 1. scispace.com [scispace.com]

- 2. The Chemical Diversity of RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THUMPD3–TRMT112 is a m2G methyltransferase working on a broad range of tRNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. THUMPD3-TRMT112 is a m2G methyltransferase working on a broad range of tRNA substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. THUMPD2 catalyzes the N2-methylation of U6 snRNA of the spliceosome catalytic center and regulates pre-mRNA splicing and retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THUMPD2 catalyzes the N2-methylation of U6 snRNA of the spliceosome catalytic center and regulates pre-mRNA splicing and retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. THUMPD3 regulates alternative splicing of ECM transcripts in human lung cancer cells and promotes proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Introduction: The Importance of Post-Transcriptional Modifications in tRNA

An In-Depth Technical Guide on the Role of N2-Methylguanine in Stabilizing tRNA Three-Dimensional Structure

For Researchers, Scientists, and Drug Development Professionals

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as the crucial adaptors that translate the genetic code from messenger RNA (mRNA) into the amino acid sequence of proteins. While all primary tRNA transcripts are composed of the four canonical ribonucleosides (A, C, G, U), they undergo extensive post-transcriptional modification to become fully functional.[1] These modifications, particularly those within the tRNA core, are essential for the proper folding, stability, and maintenance of the conserved L-shaped three-dimensional structure.[2][3] This precise architecture is critical for interactions with aminoacyl-tRNA synthetases, ribosomes, and other components of the translational machinery.[2]

Among the more than 100 known modifications, methylation is the most prevalent.[3] N2-methylguanosine (m2G) and its dimethylated form, N2,N2-dimethylguanosine (m2,2G), are universally conserved modifications found in tRNAs across all domains of life, from bacteria to eukaryotes and archaea.[1][3] They are typically located at key junctions in the tRNA structure, such as position 10 in the D-loop and position 26 in the hinge region between the D-arm and the anticodon stem, where they play a pivotal role in ensuring structural integrity and preventing misfolding.[1][3] This guide provides a detailed examination of the structural contributions of m2G and m2,2G, the enzymes responsible for their deposition, and the experimental methodologies used to study their function.

The Structural Role and Enzymology of N2-Methylguanine

The stabilizing effect of N2-methylguanine modifications stems from their direct involvement in tertiary interactions and their ability to act as structural determinants that prevent the formation of non-functional or alternative tRNA conformations.[2][4]

-

N2-methylguanosine (m2G) at Position 10: Located at the corner of the L-shaped structure, m2G10 is typically involved in a tertiary base triple interaction with the C25-G45 pair.[3] The single methyl group on the exocyclic N2 amine does not disrupt Watson-Crick pairing but adds hydrophobicity, which is thought to stabilize the D-loop structure.[4] This modification is catalyzed by the Trm11-Trm112 enzyme complex in eukaryotes and archaea.[5]

-

N2,N2-dimethylguanosine (m2,2G) at Position 26: This modification is found in the vast majority of eukaryotic tRNAs in the bend between the D-stem and the anticodon stem.[4] The addition of two methyl groups to the N2 amine prevents it from acting as a hydrogen bond donor, thereby blocking canonical Watson-Crick base pairing with cytosine.[2][4] This feature is critical for preventing an aberrant base pair between G26 and C11, which would lead to a misfolded, inactive structure.[2] Instead, m2,2G26 often forms a non-canonical pair with A44, an interaction that is crucial for maintaining the global L-shaped architecture.[4] By precluding incorrect secondary structures, m2,2G26 effectively acts as an RNA chaperone, ensuring the tRNA adopts its correct, functional fold.[2][4] In humans, this modification is catalyzed by the tRNA methyltransferase TRMT1.[6][7]

The critical role of these modifications is underscored by the fact that mutations in the human TRMT1 gene are associated with intellectual disability, arising from perturbations in global protein synthesis and cellular homeostasis due to the lack of m2,2G modifications.[6]

Quantitative Data on the Stabilizing Effects of N2-Methylguanine

While the primary role of m2,2G26 is often characterized as preventing misfolding rather than simply increasing thermostability, post-transcriptional modifications as a whole contribute significantly to the stability of the tRNA structure. Direct measurements of the change in melting temperature (ΔTm) upon addition or removal of m2G are not widely reported, but its contribution can be inferred from several lines of evidence summarized below.

| Evidence Type | Observation | Implication for Stability |

| Thermostability in Hyperthermophiles | In the hyperthermophile Pyrococcus furiosus, the measured melting temperature of tRNA is approximately 20°C higher than what is predicted based on its GC content alone.[2] These organisms feature a high prevalence of modifications, including m2,2G. | N2-methylguanine and other modifications are crucial for the extraordinary thermal stability required for tRNA function at extreme temperatures. |

| Prevention of Misfolding | The m2,2G modification at position 10 or 26 prevents the formation of aberrant, non-functional base pairs (e.g., G26-C11), thereby directing the tRNA into its correct L-shaped fold.[2][4] This shifts the conformational equilibrium away from misfolded states. | m2,2G acts as a key structural determinant, ensuring the formation of the single, stable, and functional tRNA conformation. This "chaperone-like" activity is a primary mechanism of stabilization. |

| Molecular Dynamics Simulations | Computer simulations of tRNA structures show that versions containing the full set of modified nucleotides (WT) consistently exhibit lower root-mean-square deviations (RMSDs) from the crystal structure compared to canonical, unmodified (CAN) versions.[8] This indicates that modifications reduce structural fluctuations. | The presence of modifications, including m2G and m2,2G, directly contributes to maintaining the correct, stable tRNA conformation by reducing conformational flexibility.[8] |

| Enzyme Chaperone Activity | The Trm1 enzyme, which creates m2,2G26, has been shown to possess RNA chaperone activity (enhancing RNA strand annealing and dissociation) that is independent of its catalytic methyltransferase function.[9] | The process of achieving a stable tRNA structure is aided by both the chemical modification itself and the enzyme that installs it, highlighting the multifaceted approach cells use to ensure tRNA integrity.[9] |

Logical and Experimental Visualizations

The following diagrams illustrate the structural role of m2,2G26 and a typical workflow for its analysis.

Caption: Logical diagram of m2,2G26's role in ensuring correct tRNA folding.

Caption: Experimental workflow for analyzing m2G's impact on tRNA stability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of N2-methylguanine in tRNA stability.

Protocol: In Vitro Analysis of tRNA Stability (Unmodified vs. m2,2G-Modified)

This protocol outlines the complete workflow for producing unmodified tRNA, enzymatically modifying it in vitro to introduce m2,2G, and comparing the thermal stability of the two species.

Part A: In Vitro Transcription of Unmodified tRNA This procedure uses T7 RNA polymerase to synthesize tRNA from a DNA template.[10]

-

Template Preparation:

-

Synthesize two complementary DNA oligonucleotides. The forward oligo should contain the T7 promoter sequence (5'-TAATACGACTCACTATA-3') followed by the desired tRNA gene sequence (starting with a G). The reverse oligo is the reverse complement.

-

Anneal the oligos by mixing them in equimolar amounts (e.g., 25 µM each) in an annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl), heating to 95°C for 5 minutes, and allowing them to cool slowly to room temperature.[10]

-

-

Transcription Reaction:

-

Assemble the transcription reaction at room temperature in a final volume of 100 µL. A typical reaction contains:

-

40 mM Tris-HCl, pH 8.0

-

22 mM MgCl2

-

1 mM Spermidine

-

5 mM DTT

-

4 mM each of ATP, GTP, CTP, UTP

-

1-2 µg of annealed DNA template

-

T7 RNA Polymerase (e.g., 30 nM)[10]

-

-

Incubate the reaction at 37°C for 3-4 hours.

-

-

Purification of tRNA Transcript:

-

Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

Extract the RNA using a phenol/chloroform procedure, followed by ethanol precipitation.

-

Resuspend the pellet and purify the full-length tRNA transcript from shorter products using denaturing polyacrylamide gel electrophoresis (PAGE) (e.g., 10-12% acrylamide, 8 M urea).

-

Excise the band corresponding to the tRNA, elute it from the gel (e.g., by crush-and-soak method in a high-salt buffer), and recover by ethanol precipitation.[11]

-

Resuspend the purified, unmodified tRNA in RNase-free water.

-

Part B: In Vitro tRNA Methylation This procedure uses recombinant TRMT1 enzyme to install the m2,2G modification.[5]

-

Refolding the tRNA Substrate:

-

Take an aliquot of the purified, unmodified tRNA (e.g., to a final concentration of 5 µM in the reaction).

-

Heat the tRNA at 85-95°C for 2 minutes, then allow it to cool slowly to room temperature for at least 15 minutes to ensure proper folding.[11]

-

-

Methylation Reaction:

-

Prepare a 5X methylation buffer (e.g., 100 mM Tris-HCl pH 7.5-8.0, 10 mM MgCl2, 100 mM NH4OAc or NH4Cl, 0.1 mM EDTA, 5 mM DTT).[5][11]

-

Assemble the reaction on ice. For a 25 µL reaction:

-

5 µL of 5X Methylation Buffer

-

Folded tRNA (to 5 µM final)

-

S-adenosylmethionine (SAM) (to 100-200 µM final)

-

Recombinant TRMT1 enzyme (e.g., 5 µM final)[5]

-

RNase-free water to 25 µL

-

-

Incubate at 32°C or 37°C for 1-3 hours.

-

Stop the reaction and purify the methylated tRNA using a suitable RNA cleanup kit or phenol/chloroform extraction and ethanol precipitation.

-

Part C: Thermal Denaturation by UV Spectrophotometry This procedure measures the melting temperature (Tm), the temperature at which 50% of the tRNA is unfolded.[12]

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier-based temperature controller.

-

-

Sample Preparation:

-

Prepare two samples: one with the unmodified tRNA and one with the in vitro methylated tRNA.

-

Dilute each tRNA to a final concentration of ~0.2-0.5 A260 units in a buffer appropriate for maintaining tRNA structure (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl, 5 mM MgCl2).

-

-

Measurement:

-

Place the samples in quartz cuvettes in the spectrophotometer.

-

Set the instrument to monitor absorbance at 260 nm.

-

Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a slow, constant rate (e.g., 0.5°C or 1°C per minute).[13]

-

Record the absorbance at each temperature increment.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm (y-axis) against the temperature (x-axis) to generate a melting curve.

-

The curve will be sigmoidal, with the absorbance increasing as the tRNA unfolds (hyperchromic effect).

-

The Tm is the temperature at the midpoint of this transition, which can be determined by finding the peak of the first derivative of the melting curve.[12]

-

Compare the Tm of the modified tRNA to the unmodified tRNA. An increase in Tm indicates stabilization by the m2,2G modification.

-

Protocol: Quantification of tRNA Modifications by LC-MS/MS

This protocol provides a workflow for the sensitive detection and quantification of m2G and other modifications from a total tRNA sample.[14][15]

-

tRNA Isolation and Purification:

-

Isolate total RNA from cells or tissues using a standard RNA extraction method (e.g., TRIzol or a column-based kit).

-

Purify the tRNA fraction from the total RNA. This can be done by size-selection chromatography, preparative PAGE, or affinity purification using biotinylated oligonucleotides complementary to a specific tRNA.[14][16]

-

-

Enzymatic Digestion to Nucleosides:

-

Hydrolyze the purified tRNA down to its constituent ribonucleosides.

-

Incubate ~1-5 µg of tRNA with a mixture of nucleases, such as Nuclease P1 (to remove 5'-phosphates) followed by bacterial alkaline phosphatase (to remove 3'-phosphates).

-

A typical reaction involves incubating tRNA with Nuclease P1 in a buffer (e.g., 20 mM HEPES, pH 7.0) at 37°C for 2 hours, followed by the addition of alkaline phosphatase and further incubation.[15]

-

-

Liquid Chromatography (LC) Separation:

-

Separate the resulting mixture of nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

-

Use a C18 column and a gradient of two mobile phases, typically an aqueous solution with a weak acid (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The gradient allows for the separation of the canonical and modified nucleosides based on their polarity.[14]

-

-

Mass Spectrometry (MS/MS) Detection and Quantification:

-

Couple the HPLC eluent directly to a tandem mass spectrometer (e.g., a triple quadrupole instrument).

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use a Multiple Reaction Monitoring (MRM) method for quantification. For each nucleoside, a specific "transition" is monitored: the fragmentation of a specific precursor ion (the protonated nucleoside, [M+H]+) into a specific product ion (typically the protonated base, [B+H]+).

-

The identity of each modified nucleoside is confirmed by both its retention time from the HPLC and its specific precursor/product ion transition.

-

Quantify the amount of each nucleoside by integrating the area under the peak in the MRM chromatogram. The relative abundance of a modification like m2G can be expressed as a ratio to a canonical nucleoside like guanosine (G).[15]

-

References

- 1. researchgate.net [researchgate.net]

- 2. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of the TRM1 locus, a gene essential for the N2,N2-dimethylguanosine modification of both mitochondrial and cytoplasmic tRNA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural effects of modified ribonucleotides and magnesium in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk between the tRNA methyltransferase Trm1 and RNA chaperone La influences eukaryotic tRNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro tRNA Methylation Assay with the Entamoeba histolytica DNA and tRNA Methyltransferase Dnmt2 (Ehmeth) Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 15. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of UVA-Induced Alterations to Transfer RNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Architecture of N2-Methylguanine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-methylguanine (m2G) is a post-transcriptional modification found in various RNA species, most notably transfer RNA (tRNA) and ribosomal RNA (rRNA), across all domains of life. This modification, installed by a dedicated class of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, plays a crucial role in maintaining the structural integrity and function of RNA molecules. Dysregulation of m2G formation has been implicated in human diseases, including neurological disorders, highlighting the enzymes responsible for its catalysis as potential therapeutic targets. This technical guide provides a comprehensive overview of the enzymatic pathways leading to m2G formation, with a focus on the key enzymes, their substrate recognition, and catalytic mechanisms. Detailed experimental protocols for the characterization of these enzymes and the detection of m2G are provided, alongside a summary of available quantitative data to facilitate comparative analysis.

Introduction to N2-Methylguanine and its Biological Significance

N2-methylguanine is a methylated nucleoside derived from guanine. The addition of a methyl group to the exocyclic amine at the N2 position of the guanine base is a conserved modification that influences RNA structure and function. In tRNA, m2G is frequently found at position 10 in the D-loop and position 26 at the junction of the D-arm and the anticodon stem.[1][2] This modification is critical for stabilizing the tertiary structure of tRNA, which is essential for its proper folding and function in protein synthesis.[3] In rRNA, m2G residues are located in functionally important regions, such as the peptidyl transferase center and the subunit interface, where they are thought to contribute to ribosome assembly and translational fidelity.[3][4]

The formation of N2,N2-dimethylguanine (m2,2G), a related modification, often proceeds via an m2G intermediate and is catalyzed by the same or similar enzymes.[5] The biological importance of these modifications is underscored by the fact that mutations in the human TRMT1 gene, which is responsible for m2,2G formation in tRNA, lead to intellectual disability.[1][6]

Key Enzymes in N2-Methylguanine Formation

The formation of m2G is catalyzed by a family of enzymes known as tRNA and rRNA (guanine-N2-)-methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor. Upon transfer of the methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).

Eukaryotic and Archaeal Enzymes

In eukaryotes and archaea, several key enzymes have been identified to be responsible for m2G formation in tRNA:

-

TRMT1 (tRNA methyltransferase 1): In humans, TRMT1 is the primary enzyme responsible for the formation of m2,2G at position 26 of both cytosolic and mitochondrial tRNAs.[2][7] This process occurs in a stepwise manner, with the formation of an m2G intermediate.[5] Patient cells with mutations in TRMT1 show a significant deficit in m2,2G levels, highlighting its crucial role.[1]

-

TRMT11 (tRNA methyltransferase 11): Human TRMT11, in complex with its activating subunit TRMT112, is responsible for the formation of m2G at position 10 of specific tRNAs.[8]

-

THUMPD3: This enzyme, also in a complex with TRMT112, has been identified as the methyltransferase responsible for m2G formation at position 6 of a broad range of human tRNAs.[5][8]

-

Trm1: The homolog of TRMT1 in yeast (Saccharomyces cerevisiae) and archaea is known as Trm1.[5] It also catalyzes the formation of m2,2G26 in tRNA.

Bacterial Enzymes

In bacteria, a different set of enzymes, primarily from the Rsm and Rlm families, are responsible for m2G formation in rRNA:

-

RsmD (YhhF): Responsible for the methylation of G966 in 16S rRNA.[3][4]

-

RlmG (YgjO): Catalyzes the formation of m2G at position 1835 of the 23S rRNA.[3][4]

-

RlmL (YcbY): Responsible for m2G formation at position 2445 of the 23S rRNA.[3][4]

The following table summarizes the key enzymes involved in m2G formation.

| Enzyme Family | Organism | Substrate RNA | Position | Function |

| TRMT1/Trm1 | Humans, Yeast, Archaea | tRNA | G26 | Forms m2,2G (via m2G intermediate); tRNA stability and function.[1][2][5][7] |

| TRMT11 | Humans | tRNA | G10 | Forms m2G; tRNA processing.[8] |

| THUMPD3 | Humans | tRNA | G6 | Forms m2G on a broad range of tRNAs.[5][8] |

| RsmC | Bacteria | 16S rRNA | G1207 | rRNA methylation.[3][4] |

| RsmD | Bacteria | 16S rRNA | G966 | rRNA methylation.[3][4] |

| RlmG | Bacteria | 23S rRNA | G1835 | rRNA methylation.[3][4] |

| RlmL | Bacteria | 23S rRNA | G2445 | rRNA methylation.[3][4] |

Catalytic Mechanism and Substrate Recognition

The enzymatic formation of m2G follows a general mechanism for SAM-dependent methyltransferases. The enzyme binds both the RNA substrate and the SAM cofactor in its active site. The methyl group from SAM is then transferred to the N2 atom of the target guanine residue.

Substrate recognition is highly specific and depends on the enzyme. For tRNA methyltransferases like Trm1, recognition elements often include features of the D-arm and the variable loop of the tRNA molecule.[9] In contrast, the bacterial Trm1 from Aquifex aeolicus recognizes the T-arm structure.[9] For rRNA methyltransferases, some, like RlmG and RlmL, act on naked rRNA or early assembly intermediates, while others, such as RsmC and RsmD, recognize the assembled ribosomal subunit.[3][4]

Quantitative Data on Enzymatic Activity

| Enzyme | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Organism | Reference |

| Trm1 | tRNA Tyr (wild-type) | 2.0 ± 0.2 µM | 0.11 ± 0.01 min-1 | 0.055 µM-1min-1 | Aquifex aeolicus | [10] |

| Trm1 | tRNA Tyr (G27A mutant) | 2.1 ± 0.3 µM | 0.10 ± 0.01 min-1 | 0.048 µM-1min-1 | Aquifex aeolicus | [10] |

Note: The data for Aquifex aeolicus Trm1 pertains to the formation of N2,N2-dimethylguanine, for which N2-methylguanine is an intermediate.

Experimental Protocols

In Vitro tRNA Methyltransferase Assay

This protocol describes a method to measure the activity of a recombinant N2-guanine methyltransferase on a tRNA substrate using a radiolabeled methyl donor.

5.1.1. Materials

-

Purified recombinant N2-guanine methyltransferase (e.g., TRMT1, TRMT11)

-

In vitro transcribed or purified tRNA substrate

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Unlabeled S-adenosyl-L-methionine (SAM)

-

5X Methylation Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

DEPC-treated water

-

Filter paper discs (e.g., Whatman 3MM)

-

5% Trichloroacetic acid (TCA)

-

Ethanol

-

Scintillation cocktail

-

Scintillation counter

5.1.2. Procedure

-

tRNA Substrate Preparation:

-

If using in vitro transcribed tRNA, purify the transcript using methods such as denaturing polyacrylamide gel electrophoresis.

-

Resuspend the purified tRNA in DEPC-treated water.

-

To ensure proper folding, heat the tRNA solution to 85°C for 2 minutes, then add MgCl2 to a final concentration of 10 mM and allow it to cool slowly to room temperature.[11]

-

-

Reaction Setup:

-

Prepare a reaction mixture on ice in a microcentrifuge tube. For a 50 µL reaction, combine:

-

10 µL of 5X Methylation Buffer

-

X µL of folded tRNA substrate (to a final concentration in the low µM range, e.g., 1-10 µM)

-

X µL of [3H]-SAM (final concentration will depend on the specific activity and desired sensitivity)

-

X µL of unlabeled SAM (to achieve the desired final SAM concentration, typically in the µM range)

-

DEPC-treated water to bring the volume to 45 µL.

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for human enzymes) for 5 minutes.

-

-

Initiation of Reaction:

-

Add 5 µL of the purified N2-guanine methyltransferase to the reaction mixture to initiate the reaction.

-

Incubate at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Quenching and Sample Spotting:

-

Stop the reaction by placing the tube on ice.

-

Spot a 25 µL aliquot of the reaction mixture onto a labeled filter paper disc.

-

-

Washing:

-

Wash the filter discs three times for 10 minutes each in a beaker containing cold 5% TCA.

-

Perform one wash with 70% ethanol for 5 minutes.

-

Air dry the filter discs completely.

-

-

Scintillation Counting:

-

Place each dried filter disc in a scintillation vial.

-

Add an appropriate volume of scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Detection of N2-Methylguanine by HPLC-MS

This protocol outlines the general steps for the sensitive detection and quantification of m2G in RNA samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

5.2.1. Materials

-

Purified total RNA or specific RNA fraction

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Ammonium acetate buffer

-

Acetonitrile (HPLC grade)

-

Formic acid (MS grade)

-

m2G standard

-

C18 reverse-phase HPLC column

-

HPLC system coupled to a triple quadrupole mass spectrometer

5.2.2. Procedure

-

RNA Digestion to Nucleosides:

-

To 1-5 µg of purified RNA, add nuclease P1 and incubate in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

-

Sample Preparation for HPLC-MS:

-

Centrifuge the digested sample to pellet any undigested material.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Separation:

-

Inject the sample onto a C18 reverse-phase column.

-

Separate the nucleosides using a gradient of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directed to the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Monitor for the specific mass transition of m2G (e.g., m/z 298.1 → 166.1).

-

Use a stable isotope-labeled internal standard for accurate quantification if available.

-

-

Data Analysis:

-

Identify the m2G peak in the chromatogram based on its retention time and mass transition, by comparison with the m2G standard.

-

Quantify the amount of m2G by integrating the peak area and comparing it to a standard curve generated with known amounts of the m2G standard.

-

Conclusion and Future Perspectives

The enzymatic formation of N2-methylguanine is a fundamental process in RNA biology, with significant implications for cellular function and human health. The enzymes responsible for this modification represent a diverse family with distinct substrate specificities and regulatory mechanisms. While significant progress has been made in identifying and characterizing these methyltransferases, a comprehensive understanding of their kinetic properties and the full spectrum of their biological roles remains an active area of research. The development of specific inhibitors for these enzymes could provide valuable tools for dissecting their functions and may hold therapeutic potential for diseases linked to aberrant m2G formation. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the fascinating world of N2-methylguanine and its enzymatic architects.

References

- 1. An intellectual disability-associated missense variant in TRMT1 impairs tRNA modification and reconstitution of enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosomal RNA guanine-(N2)-methyltransferases and their targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. THUMPD3–TRMT112 is a m2G methyltransferase working on a broad range of tRNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An intellectual disability-associated missense variant in TRMT1 impairs tRNA modification and reconstitution of enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THUMPD3-TRMT112 is a m2G methyltransferase working on a broad range of tRNA substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single-Turnover Kinetics of Methyl Transfer to tRNA by Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 6-Hydroxy-2-methylaminopurine: A Scientific Inquiry into its Natural Occurrence

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-methylaminopurine, a substituted purine, remains a molecule of significant interest yet elusive presence in the natural world. Despite the vast exploration of natural products, direct evidence of its isolation from biological sources is conspicuously absent from mainstream scientific literature. This technical guide addresses this knowledge gap by exploring the potential for its natural occurrence, particularly within marine ecosystems, which are known hotspots for novel purine derivatives. By examining structurally related compounds and established methodologies for the discovery of marine natural products, this document provides a foundational framework for researchers aiming to uncover the existence and potential biological significance of this compound.

Introduction: The Scarcity of Evidence

A thorough review of existing literature reveals a significant lack of documented natural sources for this compound. While the compound is commercially available as a synthetic chemical, its natural biosynthesis and ecological distribution are currently uncharacterized. This absence of data presents both a challenge and an opportunity for natural product chemists and pharmacologists. The structural similarity of this compound to biologically active purines, such as isoguanine, suggests that its discovery in a natural context could unveil novel biochemical pathways and therapeutic leads.

A Marine Hypothesis: A Promising Frontier for Discovery

Marine invertebrates, particularly sponges, are prolific producers of modified and often bioactive purine alkaloids.[1] These organisms host symbiotic microbial communities that are believed to be the true biosynthetic sources of many of these unique compounds. The chemical diversity of purines isolated from marine sources, including methylated and hydroxylated analogs, provides a strong rationale for hypothesizing the existence of this compound in these environments.[1] The investigation into marine sponges and their associated microorganisms therefore represents a logical and promising starting point for the search for this elusive molecule.

Quantitative Data: A Present Void

Due to the lack of confirmed natural sources, there is currently no quantitative data available on the concentration or distribution of this compound in any organism. The following table is presented as a template for future research, to be populated upon the successful identification and quantification of this compound.

| Organism/Source | Tissue/Extract Type | Concentration (µg/g or µM) | Method of Quantification | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Hypothetical Experimental Protocol for Discovery and Characterization

The following is a detailed, albeit hypothetical, experimental workflow for the systematic search for and characterization of this compound from marine sponge samples. This protocol is based on established and widely practiced methodologies in the field of marine natural product discovery.

Sample Collection and Preparation

-

Collection: Collect marine sponge specimens from biodiverse marine environments. Record species identification, location, depth, and collection date.

-

Preservation: Immediately freeze the collected samples in liquid nitrogen or store in ethanol to prevent enzymatic degradation of secondary metabolites.

-

Homogenization and Extraction:

-

Lyophilize the frozen sponge tissue to remove water.

-

Grind the dried tissue into a fine powder.

-

Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol) to fractionate compounds based on their chemical properties.

-

Chromatographic Separation and Isolation

-

Initial Fractionation: Subject the crude extracts to vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) for initial separation into less complex fractions.

-

High-Performance Liquid Chromatography (HPLC):

-

Employ reversed-phase HPLC with a C18 column for the separation of polar to moderately polar compounds, such as purine derivatives.[2][3]

-

Use a gradient elution system with a mobile phase consisting of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[3]

-

Monitor the elution profile using a photodiode array (PDA) detector to identify peaks with UV absorbance characteristic of purine rings (around 250-280 nm).

-

-

Purification: Collect fractions corresponding to peaks of interest and perform further rounds of semi-preparative or analytical HPLC until pure compounds are isolated.

Structure Elucidation

-

Mass Spectrometry (MS):

-

Obtain high-resolution mass spectra (HRMS) using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to determine the exact molecular formula of the isolated compound.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can provide structural clues.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire a suite of NMR spectra, including 1H, 13C, COSY, HSQC, and HMBC, in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

These spectra will allow for the unambiguous determination of the chemical structure, including the positions of the hydroxyl, methyl, and amino groups on the purine core.

-

Visualizing the Path Forward: Hypothetical Workflows and Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway where this compound might play a role, based on the known functions of other purine analogs.

Caption: Proposed experimental workflow for the discovery of this compound.

Caption: Hypothetical signaling pathway involving this compound.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of natural products chemistry. The information and hypothetical frameworks presented in this guide are intended to stimulate and direct future research efforts. The discovery of this compound in a natural source would be a significant finding, potentially leading to the identification of new enzymes, metabolic pathways, and bioactive molecules with applications in drug development. Researchers are encouraged to explore the rich chemical diversity of marine organisms, employing modern analytical techniques to uncover the secrets that molecules like this compound may hold.

References

Physical and chemical properties of N2-methylguanine.

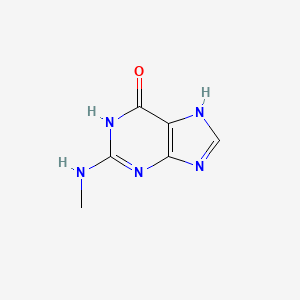

An In-depth Technical Guide to N2-Methylguanine

Introduction

N2-methylguanine (m2G) is a modified purine nucleobase, structurally analogous to guanine but with a methyl group substitution on its exocyclic amine (N2 position). This modification can occur in both DNA and RNA and is of significant interest to researchers in toxicology, cancer biology, and drug development.[1][2] The formation of N2-methylguanine in DNA, often resulting from exposure to environmental mutagens or certain chemotherapeutic alkylating agents, can lead to significant biological consequences, including the disruption of DNA replication and transcription.[3][4][5] In RNA, m2G is a naturally occurring modification found in various RNA species, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a role in modulating RNA structure and function.[6][7][8] This guide provides a comprehensive overview of the core physical and chemical properties of N2-methylguanine, details key experimental protocols for its study, and outlines its biological significance.

Chemical and Physical Properties

The fundamental properties of N2-methylguanine are crucial for understanding its behavior in biological systems and for developing analytical techniques. Quantitative data are summarized in the tables below.

Table 1: General and Physical Properties of N2-Methylguanine

| Property | Value | Source |

| Molecular Formula | C6H7N5O | [2][9][10] |

| Molecular Weight | 165.15 g/mol | [2][9] |

| CAS Number | 10030-78-1 | [2][9][10] |

| Appearance | Solid | [2] |

| Melting Point | >200 °C (with decomposition) | [11] |

| Solubility | Insoluble or slightly soluble in Water, Ethanol, and DMSO. | [12][13] |

| Canonical SMILES | CNC1=NC2=C(C(=O)N1)NC=N2 | [2][13] |

| InChI Key | SGSSKEDGVONRGC-UHFFFAOYSA-N | [2] |

Table 2: Chemical and Physicochemical Properties of N2-Methylguanine

| Property | Value | Source |

| pKa (Strongest Acidic) | 8.92 | [1] |

| pKa (Strongest Basic) | 2.22 | [1] |

| pKa (N1 position) | 9.7 | [14][15] |

| pKa (N7 position) | 2.2 - 2.3 | [14][15] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Polar Surface Area | 82.17 Ų | [1] |

Table 3: Spectroscopic Data for N2-Methylguanine

| Spectroscopic Method | Key Data Points | Source |

| ¹H NMR (in D₂O, 400 MHz) | δ 7.820 (s, 1H, H-8), δ 3.260 (s, 3H, N-CH₃) | [16] |

| LC-MS/MS (Precursor Ion) | [M+H]⁺ m/z 166.0723 | [2] |

Biological Significance and Mechanisms

Formation and Role as a DNA Adduct

N2-methylguanine in DNA is primarily formed by the covalent binding of methylating agents to the N2 position of guanine.[1] This can be a result of exposure to environmental carcinogens or endogenous metabolic byproducts like formaldehyde.[4][17] The presence of the methyl group in the minor groove of the DNA helix can interfere with the function of DNA polymerases.[3][18] While some polymerases are significantly blocked by this lesion, others, like DNA polymerase η, can bypass it, albeit sometimes with reduced fidelity, potentially leading to G→A transition mutations.[3][4][18]

DNA Repair Mechanisms

Cells have evolved mechanisms to repair DNA adducts like N2-methylguanine. While not a substrate for all repair pathways, evidence suggests that certain enzymes may be involved in its removal. For instance, some studies point to the potential involvement of human AlkB homolog 3 (ALKBH3) in the reversal of N2-alkyl-dG lesions from the nucleotide pool through oxidative dealkylation.[17] The nucleotide excision repair (NER) pathway has also been shown to have a moderate effect on the removal of N2-methylguanine from genomic DNA.[17][19]

Experimental Protocols

Protocol 1: Synthesis of N2-Methyl-2'-deoxyguanosine (N2-MedG)

The chemical synthesis of N2-methylated nucleosides is essential for creating standards for analytical studies and for incorporation into oligonucleotides to study their biological effects. A common strategy involves the nucleophilic displacement of a leaving group at the C2 position of a protected deoxyinosine derivative.

Methodology Summary: This protocol is adapted from procedures involving the reaction of a protected 2-fluoro-deoxyinosine derivative with methylamine.[20][21]

-

Starting Material: Begin with a suitably protected 2'-deoxyguanosine, which is converted to 2-fluoro-6-O-(trimethylsilylethyl)-2′-deoxyinosine.

-

Reaction: Dissolve 2-fluoro-6-O-(trimethylsilylethyl)-2′-deoxyinosine (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Amine: Add methylamine (e.g., 33% in ethanol, ~5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, ~2 equivalents).

-

Incubation: Stir the reaction mixture at an elevated temperature (e.g., 55°C) for several days, monitoring progress by TLC or LC-MS.

-